

CVT-10216: A Potent and Selective Inhibitor of Aldehyde Dehydrogenase 2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CVT-10216

Cat. No.: B1669351

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of **CVT-10216** against aldehyde dehydrogenase 2 (ALDH2) in comparison to its effect on aldehyde dehydrogenase 1 (ALDH1). **CVT-10216** is a potent, selective, and reversible inhibitor of ALDH2, an important mitochondrial enzyme involved in alcohol metabolism and the detoxification of various aldehydes. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its determination, and a visualization of its impact on a key neurological pathway.

Quantitative Inhibitory Data: IC50 Values

The inhibitory potency of **CVT-10216** against ALDH2 and ALDH1 is summarized in the table below. The data clearly demonstrates the compound's high selectivity for the ALDH2 isoform.

Enzyme Isoform	IC50 Value	Reference
ALDH2	29 nM	[1][2][3][4]
ALDH1	1300 nM (1.3 µM)	[1][2][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of the IC₅₀ values for **CVT-10216** against ALDH1 and ALDH2 can be conducted using a spectrophotometric enzyme inhibition assay. The following protocol is based on methodologies described in the scientific literature.^[2]

Objective: To determine the concentration of **CVT-10216** required to inhibit 50% of the enzymatic activity of human ALDH1 and ALDH2.

Materials:

- Purified recombinant human ALDH1 and ALDH2 enzymes
- **CVT-10216**
- Nicotinamide adenine dinucleotide (NAD⁺)
- Acetaldehyde (substrate for ALDH1)
- Formaldehyde (substrate for ALDH2)
- Sodium phosphate buffer (50 mM, pH 7.4)
- Spectrophotometer capable of measuring absorbance at 340 nm

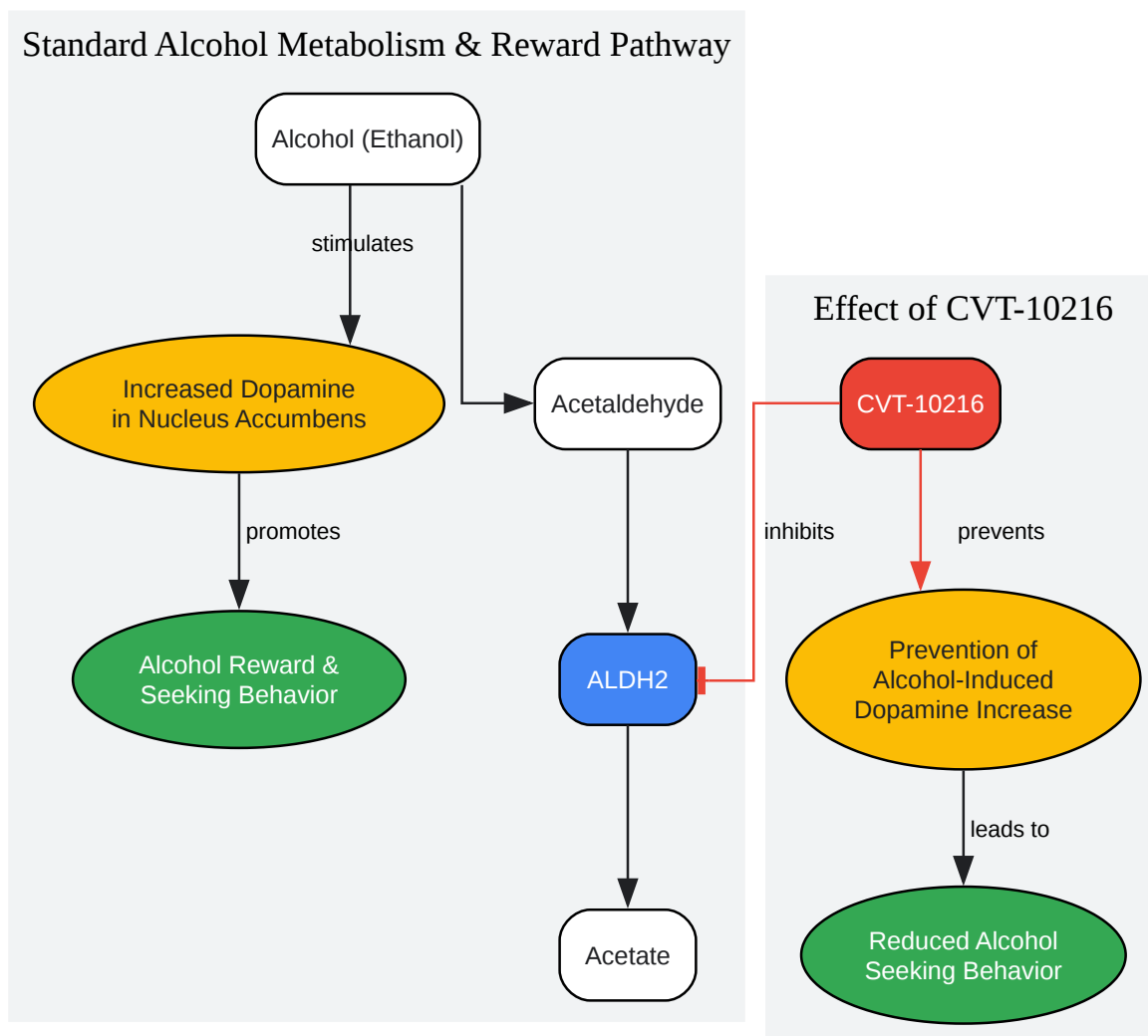
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **CVT-10216** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the **CVT-10216** stock solution to create a range of concentrations for the assay.
 - Prepare working solutions of enzymes, NAD⁺, and substrates in the sodium phosphate buffer.
- Assay Conditions for ALDH1:

- The reaction mixture should contain 50 mM sodium phosphate buffer (pH 7.4), 1.2 mM NAD⁺, and 10 nM ALDH1.[2]
- Add varying concentrations of **CVT-10216** to the reaction mixture.
- Initiate the enzymatic reaction by adding 0.18 mM acetaldehyde (a concentration equal to its K_m for ALDH1).[2]
- Assay Conditions for ALDH2:
 - The reaction mixture should contain 50 mM sodium phosphate buffer (pH 7.4), 1.2 mM NAD⁺, and 1 nM ALDH2.[2]
 - Add varying concentrations of **CVT-10216** to the reaction mixture.
 - Initiate the enzymatic reaction by adding 0.3 mM formaldehyde (a concentration equal to its K_m for ALDH2). Formaldehyde is used for the ALDH2 assay due to the very low K_m of acetaldehyde for this enzyme, which can make accurate measurements challenging.[2]
- Measurement of Enzyme Activity:
 - The activity of both ALDH1 and ALDH2 is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
 - The reaction is allowed to proceed for a set period, and the rate of NADH production is calculated from the linear portion of the absorbance versus time curve.
- Data Analysis:
 - The percentage of inhibition for each concentration of **CVT-10216** is calculated relative to a control reaction containing no inhibitor.
 - The IC_{50} value is determined by plotting the percentage of inhibition against the logarithm of the **CVT-10216** concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway Visualization

CVT-10216 has been shown to prevent the increase in dopamine in the nucleus accumbens that is typically induced by alcohol, without affecting the basal levels of dopamine.[1][2] This mechanism is significant in the context of alcohol-seeking behavior. The following diagram illustrates this inhibitory effect.



[Click to download full resolution via product page](#)

Caption: Mechanism of **CVT-10216** in modulating the alcohol reward pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. Suppression of Heavy Drinking and Alcohol Seeking by a Selective ALDH-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CVT-10216: A Potent and Selective Inhibitor of Aldehyde Dehydrogenase 2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669351#ic50-value-of-cvt-10216-for-aldh2-vs-aldh1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com